molecular formula C9H10O2 B1625085 5-Ethylbenzo[d][1,3]dioxole CAS No. 60373-70-8

5-Ethylbenzo[d][1,3]dioxole

Cat. No.: B1625085
CAS No.: 60373-70-8
M. Wt: 150.17 g/mol
InChI Key: ARGITQZGLVBTTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethylbenzo[d][1,3]dioxole is a heterocyclic organic compound that belongs to the family of benzodioxoles. It is a colorless liquid with a pleasant odor and is used in various fields such as medical, environmental, and industrial research. The compound is characterized by its unique structure, which includes a benzene ring fused with a dioxole ring and an ethyl group attached to the benzene ring.

Scientific Research Applications

5-Ethylbenzo[d][1,3]dioxole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential anticancer and antioxidant properties.

    Medicine: Research has shown that derivatives of benzodioxole exhibit significant biological activities, including antimicrobial and anti-inflammatory effects.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Ethylbenzo[d][1,3]dioxole can be synthesized through various methods. One common method involves the reaction of catechol with disubstituted halomethanes . This reaction typically requires the presence of a base and an aprotic solvent to facilitate the formation of the dioxole ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of palladium-catalyzed arylation reactions . This method allows for the efficient production of the compound on a large scale, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Ethylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: Various substituted benzodioxole derivatives

Comparison with Similar Compounds

    1,3-Benzodioxole: A parent compound with a similar structure but without the ethyl group.

    Methylenedioxybenzene: Another related compound with a methylenedioxy functional group.

    Safrole: A naturally occurring compound with a similar benzodioxole structure.

Uniqueness: 5-Ethylbenzo[d][1,3]dioxole is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-ethyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-7-3-4-8-9(5-7)11-6-10-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGITQZGLVBTTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468270
Record name 5-Ethylbenzo[d][1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60373-70-8
Record name 5-Ethylbenzo[d][1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-vinylbenzo[d][1,3]dioxole (6.0 g, 40.5 mmol) and 10% Pd/C (840 mg) in MeOH (50 mL) was hydrogenated for 8 h at 10 atm. Then Pd/C was filtered and the MeOH was removed to give compound 5-ethylbenzo[d][1,3]dioxole (3.0 g, 50%) as colorless liquid. 1H-NMR (DMSO-d6): δ 1.11 (t, 3H, J=7.2 Hz), 2.50 (q, 2H, J1=7.2 Hz, J2=16 Hz), 5.93 (s, 2H), 6.64 (d, 1H, J=8 Hz), 6.77 (m, 2H).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
840 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethylbenzo[d][1,3]dioxole
Reactant of Route 2
5-Ethylbenzo[d][1,3]dioxole
Reactant of Route 3
Reactant of Route 3
5-Ethylbenzo[d][1,3]dioxole
Reactant of Route 4
Reactant of Route 4
5-Ethylbenzo[d][1,3]dioxole
Reactant of Route 5
Reactant of Route 5
5-Ethylbenzo[d][1,3]dioxole
Reactant of Route 6
Reactant of Route 6
5-Ethylbenzo[d][1,3]dioxole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.